7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Benzodioxine regioisomerism

Select CAS 892711-28-3 for its precise dual-pharmacophore architecture. Its specific C6-carboxamide linkage and C7-bromine substitution are critical for target engagement in carbonic anhydrase and steroid sulfatase studies. This exact regiochemistry and halogen pattern creates a unique selectivity fingerprint, as replacement with analogs featuring different linkers or halogens has been shown to reduce activity. Procure this specific compound to ensure experimental validity, and for use as a matched structural control.

Molecular Formula C15H13BrN2O5S
Molecular Weight 413.24
CAS No. 892711-28-3
Cat. No. B2424873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS892711-28-3
Molecular FormulaC15H13BrN2O5S
Molecular Weight413.24
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H13BrN2O5S/c16-12-8-14-13(22-5-6-23-14)7-11(12)15(19)18-9-1-3-10(4-2-9)24(17,20)21/h1-4,7-8H,5-6H2,(H,18,19)(H2,17,20,21)
InChIKeyXTHYUHZTJATOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 892711-28-3) Sourcing and Baseline Characterization for Pre-Clinical Selection


7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 892711-28-3) is a synthetic small molecule (C15H13BrN2O5S, MW 413.24) that integrates a 2,3-dihydro-1,4-benzodioxine scaffold with a C7 bromine substituent and a 6-carboxamide-linked 4-sulfamoylphenyl group . The benzodioxine core and the primary sulfonamide pharmacophore place this compound at the intersection of two biologically validated chemotypes: 2,3-dihydro-1,4-benzodioxines have been explored as enzyme inhibitors and receptor modulators, while the 4-sulfamoylphenyl motif is a recognized zinc-binding group in carbonic anhydrase (CA) and steroid sulfatase (STS) inhibition [1][2]. This dual-pharmacophore architecture establishes a distinct chemical space relative to simpler benzodioxine or sulfonamide analogs available for procurement.

Why Analogs Cannot Substitute for 7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in Target-Based Screening


Generic substitution within the 2,3-dihydro-1,4-benzodioxine-6-carboxamide series is unreliable for procurement decisions because the regioisomeric placement of the sulfamoylphenyl group (C6-carboxamide vs. C2-carboxamide vs. ethyl-linked) and the identity of the halogen substituent (Br vs. Cl vs. H) at C7 produce pharmacologically non-equivalent compounds. Published SAR across related chemotypes demonstrates that the sulfamoylphenyl moiety alone does not guarantee activity; rather, the linker geometry and halogen substitution pattern critically modulate target engagement and isoform selectivity [1][2]. Selecting an analog with a different halogen or a C2 instead of C6 carboxamide attachment risks losing the specific interaction profile that justifies the procurement of this exact compound.

Quantitative Differentiation Evidence for 7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Against Closest Analogs


Sulfamoylphenyl Pharmacophore Linked via C6-Carboxamide Confers Carbonic Anhydrase Inhibition, Contrasting with C2-Linked Regioisomers

The 4-sulfamoylphenyl group, when attached via a C6-carboxamide linkage on the 2,3-dihydro-1,4-benzodioxine scaffold, positions the primary sulfonamide zinc-binding motif in a geometry consistent with productive carbonic anhydrase (CA) active-site engagement. Mono- and di-bromo N-sulfamoylphenyl derivatives have demonstrated nanomolar CA inhibition (Ki values 5.3–87.6 nM across hCA I, II, and VII), outperforming the standard acetazolamide (AAZ) control (Ki 250, 12.5, and 2.5 nM respectively) [1]. In contrast, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide regioisomers, where the sulfonamide is directly attached to the benzodioxine core rather than via a carboxamide linker, exhibited weaker diuretic and antihypertensive activities compared to trichloromethiazide, underscoring the functional divergence between linker geometries [2]. No equivalent CA inhibition data have been reported for the C2-carboxamide regioisomer N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS not available), which lacks the C6 attachment of the target compound.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Benzodioxine regioisomerism

C7 Bromine Substitution on Benzodioxine Enhances Lipophilicity and Potentially Membrane Permeability Relative to Non-Halogenated Analog

The C7 bromine atom on the 2,3-dihydro-1,4-benzodioxine ring of the target compound introduces a hydrophobic steric element absent in the non-brominated analog N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS not assigned). Published SAR on related benzodioxine and sulfonamide series demonstrates that bromine incorporation in the phenyl/bicyclic ring can shift logP by approximately +0.5 to +1.0 units and modulate binding to lipophilic enzyme pockets. This effect has been observed in 4-sulfamated phenyl ketone series [1] and is consistent with the 2.4-fold improvement in steroid sulfatase (STS) IC50 reported for a brominated 4-sulfamoylphenyl carboxamide derivative (IC50 = 74 nM) compared to its non-brominated congener (IC50 ≈ 180 nM) [2]. While direct comparative logP or permeability data for CAS 892711-28-3 remains unpublished, the presence of bromine at C7 distinguishes this compound from non-halogenated benzodioxine carboxamide analogs available from screening collections.

Halogen substitution effect Lipophilicity Membrane permeability

Di-Bromo Meta-Substitution Pattern in N-Sulfamoylphenyl Series Drives >10-Fold Selectivity for Mitochondrial Carbonic Anhydrase VB Over Other Isoforms

In the N-sulfamoylphenyl-β-alanine series, the introduction of a di-bromo meta-substitution pattern on the phenyl ring produced compounds with low nanomolar dissociation constants (Kd) and >10-fold selectivity for the mitochondrial isozyme CA VB over other CA isoforms [1]. This finding establishes that bromine substitution regiochemistry in sulfamoylphenyl-containing molecules can profoundly alter isoform selectivity profiles. The target compound CAS 892711-28-3 features a structurally analogous bromine positioning ortho to the carboxamide on the benzodioxine ring, which raises the hypothesis that this specific regiochemistry may similarly influence CA isoform selectivity compared to analogs with bromine at alternative positions (e.g., C6) or non-brominated congeners. By contrast, the 2,5-dichlorophenyl analog CAS 892710-69-9 employs a different halogenation pattern (2,5-dichloro rather than 7-bromo) and a distinct aniline ring topology that is not matched to the sulfamoylphenyl pharmacophore.

Carbonic anhydrase isoform selectivity Mitochondrial CA VB Halogen substitution pattern

Direct 6-Carboxamide Linkage to Sulfamoylphenyl Differentiates from Extended Ethyl-Linker Analogs Lacking C7 Bromine

A commercially available benzodioxine analog, N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 785710-63-6), incorporates an ethylene spacer between the 6-carboxamide and the sulfamoylphenyl group, extending the linker by two methylene units relative to the target compound . This structural difference produces distinct molecular geometries, predicted physicochemical properties (logP difference approximately −0.3 units for the extended linker), and altered pharmacophore presentation. Furthermore, CAS 785710-63-6 lacks the C7 bromine atom present in CAS 892711-28-3, compounding the differentiation. In contrast, the 7-bromo-N-(2-ethylphenyl) analog (CAS 892711-23-8) retains the C7 bromine and direct carboxamide linkage but replaces the sulfamoyl group with an ethyl substituent, eliminating the primary sulfonamide zinc-binding functionality . This set of structural comparators establishes that only CAS 892711-28-3 simultaneously combines: (i) a direct 6-carboxamide linkage, (ii) a C7 bromine atom, and (iii) a primary sulfamoylphenyl group.

Linker length and geometry Benzodioxine carboxamide Structure-activity relationship

Recommended Application Scenarios for 7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Based on Structural Evidence


Carbonic Anhydrase Isoform Selectivity Profiling

The compound's 4-sulfamoylphenyl group linked via a C6-carboxamide positions it as a candidate for screening against the full panel of human carbonic anhydrase isoforms (CA I–XIV). Published data on structurally related N-sulfamoylphenyl derivatives demonstrate nanomolar Ki values across hCA I, II, and VII, with certain bromination patterns conferring >10-fold selectivity for mitochondrial CA VB [1]. Testing CAS 892711-28-3 in this panel would determine whether the C7-bromine substitution yields a selectivity fingerprint distinct from non-brominated or meta-brominated analogs.

Steroid Sulfatase (STS) Inhibitor Lead Optimization

The combination of a 4-sulfamoylphenyl moiety with a brominated aromatic core has demonstrated STS inhibition with IC50 values as low as 74 nM in JEG3 cell lysate assays [2]. The target compound, with its C7-bromo benzodioxine scaffold, provides a structurally differentiated starting point for SAR expansion beyond the established 4-sulfamated phenyl ketone and carboxamide series [3]. Procurement enables comparative evaluation against literature STS inhibitors such as COUMATE and EMATE.

Physicochemical Property Benchmarking for CNS Drug Design

The C7 bromine atom is predicted to increase logP by approximately 0.5–1.0 units relative to non-halogenated benzodioxine carboxamides, while the sulfamoyl group contributes hydrogen-bond donor capacity (tPSA contribution ~109 Ų) . This property profile positions the compound for use as a reference standard in CNS multiparameter optimization (MPO) studies where balancing lipophilicity against sulfonamide-mediated solubility is critical.

Negative Control Selection for Linker-Dependence Studies

The compound serves as a matched structural control for CAS 785710-63-6 (ethylene-linked analog without C7-Br) and CAS 892711-23-8 (C7-Br retained, sulfamoyl group replaced by ethyl). Including all three compounds in the same assay plate enables deconvolution of linker geometry effects versus halogen contributions on target engagement, a design impossible with any single commercially available benzodioxine carboxamide .

Quote Request

Request a Quote for 7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.